molecular formula C13H20O2S B14247944 [(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene CAS No. 331437-99-1

[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene

Cat. No.: B14247944
CAS No.: 331437-99-1
M. Wt: 240.36 g/mol
InChI Key: XLZXBENJQBQIBU-LBPRGKRZSA-N
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Description

[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene is an organic compound that features a benzene ring substituted with a sulfonyl group attached to a chiral carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene typically involves the sulfonation of a benzene derivative. One common method includes the nucleophilic aromatic substitution of a benzene derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The compound’s chiral center also allows for enantioselective interactions, which can be crucial in biological systems .

Comparison with Similar Compounds

[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene can be compared with other sulfonyl-substituted benzene derivatives:

Properties

CAS No.

331437-99-1

Molecular Formula

C13H20O2S

Molecular Weight

240.36 g/mol

IUPAC Name

[(2R)-2-ethyl-3-methylbutyl]sulfonylbenzene

InChI

InChI=1S/C13H20O2S/c1-4-12(11(2)3)10-16(14,15)13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3/t12-/m0/s1

InChI Key

XLZXBENJQBQIBU-LBPRGKRZSA-N

Isomeric SMILES

CC[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)C

Canonical SMILES

CCC(CS(=O)(=O)C1=CC=CC=C1)C(C)C

Origin of Product

United States

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